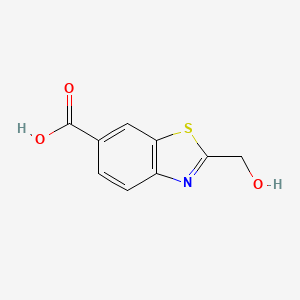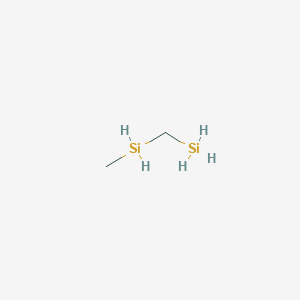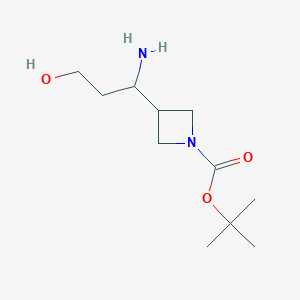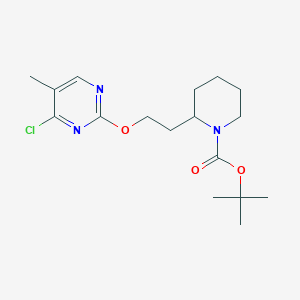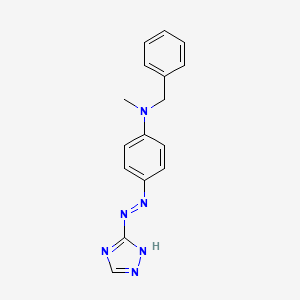![molecular formula C10H17NO3 B13957893 6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxyethyl)-6-azaspiro[34]octane-2-carboxylic acid is a spirocyclic compound featuring a unique structure that includes a spiro junction between a six-membered ring and a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable precursor with a nucleophile under controlled conditions to form the spirocyclic structure. For example, the reaction of a cyclohexanone derivative with an amine in the presence of a base can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can yield a primary alcohol .
Scientific Research Applications
6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as 2,6-diazaspiro[3.4]octane and spirocyclic oxindoles .
Uniqueness
What sets 6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-4-3-11-2-1-10(7-11)5-8(6-10)9(13)14/h8,12H,1-7H2,(H,13,14) |
InChI Key |
OAYXSRVSVDTTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)C(=O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


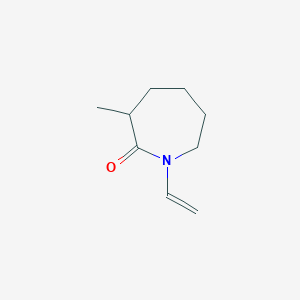
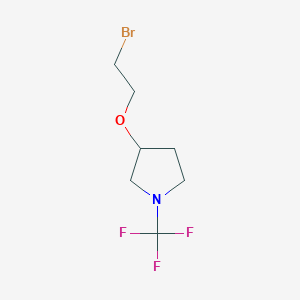
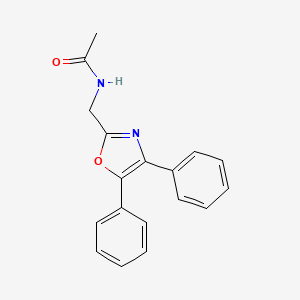
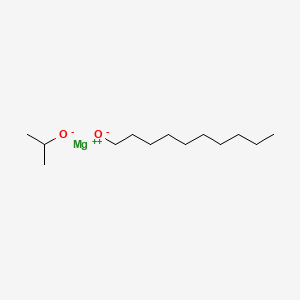
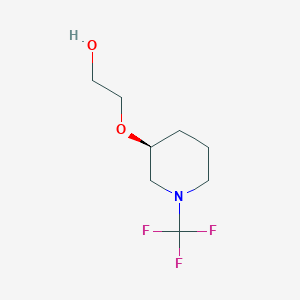

![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)
